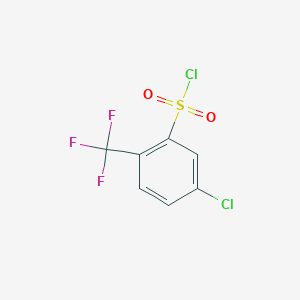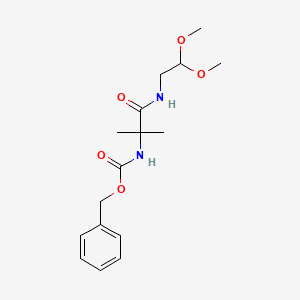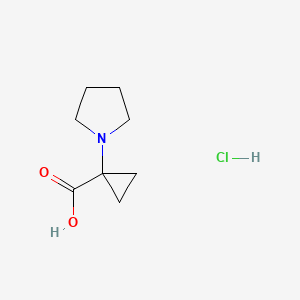
2-Cyclopropyl-3-hydrazinylpyrazine
Vue d'ensemble
Description
2-Cyclopropyl-3-hydrazinylpyrazine (CPHP) is a pyrazine compound that has garnered significant attention in recent years due to its potential applications. Its molecular formula is C7H10N4 and it has a molecular weight of 150.18 g/mol .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds involves various strategies. One approach involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Another method involves asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins .Chemical Reactions Analysis
Cyclopropyl-containing compounds can undergo various chemical reactions. For instance, they can participate in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
CPHP has a molecular weight of 150.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique
Conformational Studies
The dipharmacophore compound closely related to 2-Cyclopropyl-3-hydrazinylpyrazine, specifically 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, has shown potential biological activity. It displays unique conformational properties in its polymorphic forms, which are crucial for understanding its biological activity. The compound forms different types of hydrogen bonds and stacking interactions in its polymorphic structures, impacting its stability and interactions with biological targets (Shishkina et al., 2020).
Drug Development
The cyclopropyl ring, a component of this compound, is increasingly used in drug development. Its properties, such as coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing potency and reducing off-target effects in drug molecules (Talele, 2016).
Synthesis of Novel Compounds
Research into synthesizing spirocyclopropanes from intramolecular cyclopropanation of pyranopyrazoles and pyranopyrimidine-diones has been conducted. This demonstrates the versatility of cyclopropyl-based compounds like this compound in generating structurally diverse molecules (Mukherjee & Das, 2017).
Anticancer and Antimicrobial Activities
Compounds structurally related to this compound, such as 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. These studies highlight the potential biomedical applications of cyclopropyl-hydrazinylpyrazine derivatives in treating various diseases (Alagarsamy et al., 2009).
Enzyme Inhibition
3-Aminopyrazole inhibitors of CDK2/cyclin A, which are structurally similar to this compound, have been investigated as potential anticancer agents. These inhibitors show promise in counteracting tumor cell proliferation, highlighting the therapeutic relevance of cyclopropyl-hydrazinylpyrazine derivatives (Pevarello et al., 2005).
Chemical Synthesis
Cyclopropyl and cyclobutyl epothilone analogues, sharing structural similarities with this compound, have been synthesized and evaluated for their biological activities. These compounds have shown potent tubulin polymerization-promoting activities, which is significant for developing new anticancer drugs (Nicolaou et al., 2001).
Orientations Futures
Cyclopropyl-containing compounds, such as CPHP, have attracted wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology due to their unique structural and chemical properties . Their potential applications in various fields of research and industry suggest promising future directions.
Mécanisme D'action
Mode of Action
The cyclopropane fragment in the compound is known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of the compound with its targets and result in specific changes.
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-3-hydrazinylpyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds . The nature of these interactions often involves the formation of reactive intermediates, which can lead to various biochemical outcomes. Additionally, this compound can form covalent adducts with hepatic proteins, indicating its potential role in bioactivation and detoxification processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the stability and degradation of certain cellular components over time . This compound can also affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit certain enzymes by forming stable complexes, thereby preventing their normal function . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its oxidative metabolism . This compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in these pathways . The presence of the cyclopropyl group in its structure can influence its metabolic stability and the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cellular membranes by specific transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The localization of this compound within these subcellular structures can influence its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
(3-cyclopropylpyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBUOHRDUYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


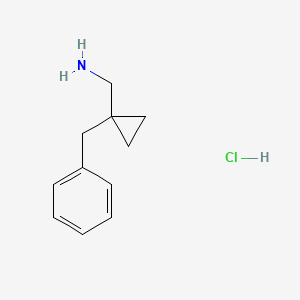


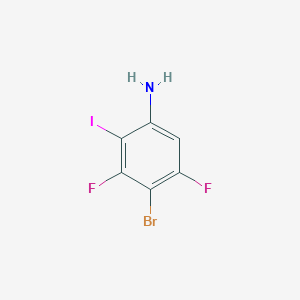

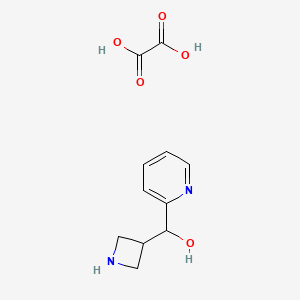
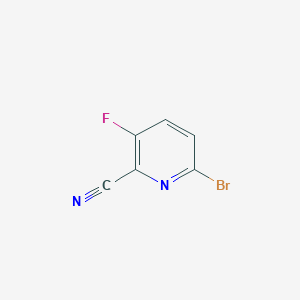
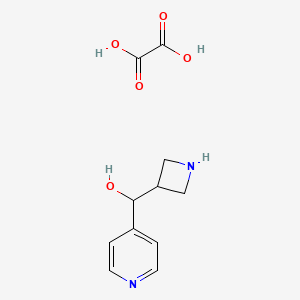
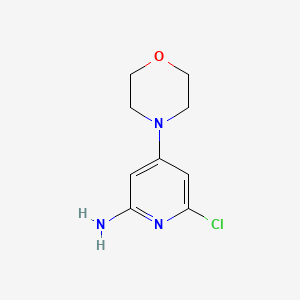
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)
